5,7-Dichloro-4-hydroxyquinoline is a halogenated derivative of 4-hydroxyquinoline, a heterocyclic organic compound. It serves as a key intermediate in the synthesis of various biologically active compounds, particularly those targeting the central nervous system. [] Its significance in scientific research stems from its role as a building block for developing novel antagonists of the inhibitory glycine receptor (GlyR) and potential therapeutic agents for neurological disorders. []
One specific example is its reaction with piperidine and aromatic aldehydes in water in the presence of nanocrystalline ZnO. [] This one-pot, three-component reaction yields 4-hydroxy-3-[aryl(piperidin-1-yl)methyl] quinolin-2(1H)-ones, demonstrating the utility of 5,7-Dichloro-4-hydroxyquinoline as a building block for more complex structures.
5,7-Dichloro-4-hydroxyquinoline and its derivatives act as antagonists of the inhibitory glycine receptor (GlyR), specifically the α1 subunit. [] This antagonism occurs through a mixed high-affinity competitive and low-affinity noncompetitive mechanism, suggesting interaction with multiple binding sites on the receptor. [] By blocking the binding of the neurotransmitter glycine to GlyR, these compounds modulate neuronal excitability and potentially influence signal transduction pathways involved in various physiological processes.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7